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Compound of Interest

Compound Name:
2-(Sec-butylamino)isonicotinic

acid

Cat. No.: B1438248 Get Quote

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-

aminoisonicotinic acid derivatives, focusing on their antifungal, enzyme inhibitory, and anti-

inflammatory properties. The information is intended for researchers, scientists, and drug

development professionals.

Antifungal Activity of 2-Aminonicotinamide
Derivatives
A series of 2-aminonicotinamide derivatives have been synthesized and evaluated for their in

vitro antifungal activity, primarily against Candida albicans. The core scaffold consists of a 2-

aminopyridine ring connected to a substituted thiophene ring via an amide linkage.
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Compound ID
R Group (at position 5 of
thiophene)

MIC80 (μg/mL) against C.
albicans SC5314

11g 2-fluorophenylaminomethyl 0.0313[1][2]

11h 3-fluorophenylaminomethyl 0.0313[1][2]

11a Phenylaminomethyl 0.25

11b 4-fluorophenylaminomethyl 0.125

11c 3-chlorophenylaminomethyl 0.0625

11d 4-chlorophenylaminomethyl 0.125

11e 3-methylphenylaminomethyl 0.0625

11f 4-methylphenylaminomethyl 0.125

Fluconazole - 0.5[1]

Key SAR Insights:

The presence of a substituted phenylaminomethyl group at the 5-position of the thiophene

ring is crucial for antifungal activity.

Compounds with fluoro or chloro substituents on the phenyl ring, particularly at the ortho or

meta position, exhibit the most potent activity. For instance, compounds 11g (2-fluorophenyl)

and 11h (3-fluorophenyl) displayed the highest potency with MIC80 values of 0.0313 μg/mL.

[1][2]

The position of the substituent on the phenyl ring influences activity, with meta and ortho

positions being generally more favorable than the para position.

The mechanism of action for these compounds is suggested to involve the inhibition of

glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, leading to disruption of the

fungal cell wall.[1][2]
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In Vitro Antifungal Activity Assay (Microbroth Dilution Method): The in vitro antifungal activities

of the compounds are determined using the microbroth dilution method according to the

protocols established by the Clinical and Laboratory Standards Institute (CLSI).[1]

Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates.

Colonies are then suspended in sterile saline to a concentration of 10^6 to 5 x 10^6 CFU/mL.

Preparation of Drug Dilutions: The test compounds are dissolved in dimethyl sulfoxide

(DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in RPMI 1640

medium in 96-well microtiter plates.

Inoculation and Incubation: The fungal inoculum is further diluted and added to each well of

the microtiter plate, resulting in a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL. The

plates are incubated at 35°C for 24-48 hours.

Determination of MIC80: The minimum inhibitory concentration (MIC80) is defined as the

lowest concentration of the compound that causes an 80% reduction in turbidity compared to

the growth in the control well (containing no drug). Turbidity is measured using a microplate

reader at a wavelength of 600 nm.
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Caption: Workflow for the discovery of antifungal 2-aminoisonicotinic acid derivatives.
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Dihydroorotate Dehydrogenase (DHODH) Inhibition
Derivatives of amino-nicotinic and amino-isonicotinic acids have been identified as potent

inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo

pyrimidine biosynthesis pathway and a target for anticancer and immunosuppressive drugs.[3]

[4]

Data Presentation: SAR of DHODH Inhibitors

Compound Class General Structure
Key Structural
Features for High
Potency

IC50 Range

Amino(iso)nicotinic

Acid Derivatives

2-amino(iso)nicotinic

acid core with a

substituted phenyl ring

Fluoro or

trifluoromethyl group

on the phenyl ring.

3 - 8 nM

Key SAR Insights:

The 2-amino(iso)nicotinic acid scaffold is a promising starting point for the development of

DHODH inhibitors.

Quantitative structure-activity relationship (QSAR) studies have highlighted the importance of

specific substitutions on the phenyl ring for potent inhibitory activity.[3]

The presence of electron-withdrawing groups, such as fluoro or trifluoromethyl, on the phenyl

ring significantly enhances the inhibitory potency against human DHODH.

These compounds act as competitive inhibitors with respect to the ubiquinone binding site of

the enzyme.[4]

Experimental Protocols
Human DHODH Inhibition Assay: The inhibitory activity of the compounds against human

DHODH can be determined using a colorimetric assay that measures the reduction of 2,6-

dichloroindophenol (DCIP).[5][6]
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Reagents: Recombinant human DHODH, dihydroorotic acid (DHO), coenzyme Q10, DCIP,

and a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM KCl and 0.05% Triton

X-100).[5]

Assay Procedure:

Recombinant human DHODH is pre-incubated with the test compound at various

concentrations in the assay buffer containing coenzyme Q10 and DCIP at 25°C for 30

minutes.[5]

The reaction is initiated by the addition of dihydroorotic acid.

The reduction of DCIP is monitored by measuring the decrease in absorbance at 600-650

nm over time using a microplate reader.[5][6]

Data Analysis: The initial reaction velocities are calculated from the linear portion of the

absorbance versus time curve. The IC50 value, which is the concentration of the inhibitor

that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of

inhibition against the inhibitor concentration.
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Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by 2-aminoisonicotinic acid

derivatives.

Anti-inflammatory Activity
Isonicotinic acid derivatives have been investigated for their anti-inflammatory potential, with

some compounds showing potent inhibition of reactive oxygen species (ROS) production. This

activity may be linked to the inhibition of cyclooxygenase-2 (COX-2).[7]

Data Presentation: SAR of Anti-inflammatory
Isonicotinates

Compound ID Structure
% Inhibition of ROS
at 25 µg/mL

IC50 (µg/mL)

5
Isonicotinate of meta-

aminophenol
95.9 1.42 ± 0.1[7]

6
Isonicotinate of para-

aminophenol
90.1 2.8 ± 0.5

8a

Isonicotinate of N-

acetyl-meta-

aminophenol

66.6 19.6 ± 3.4

8b

Isonicotinate of N-

acetyl-para-

aminophenol

85.4 3.7 ± 1.7

Ibuprofen - 73.2 11.2 ± 1.9[7]

Key SAR Insights:

Isonicotinates of aminophenols exhibit significant anti-inflammatory activity.

Compound 5, the isonicotinate of meta-aminophenol, was the most potent, with an IC50

value eight-fold better than the standard drug ibuprofen.[7]
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The position of the isonicotinoyl group on the aminophenol ring influences activity, with the

meta position being more favorable than the para position.

Acetylation of the amino group (compounds 8a and 8b) generally reduces the anti-

inflammatory potency compared to the parent aminophenol derivatives.

Experimental Protocols
In Vitro Anti-inflammatory Activity Assay (ROS Inhibition): The inhibitory effect of the

compounds on the production of reactive oxygen species by human blood cells can be

measured using a luminol-enhanced chemiluminescence assay.

Preparation of Cell Suspension: Whole human blood is diluted with a balanced salt solution.

Assay Procedure:

The diluted blood is incubated with the test compounds at various concentrations in a 96-

well plate.

Luminol and a stimulant (e.g., serum-opsonized zymosan) are added to initiate the

production of ROS.

The chemiluminescence produced is measured over time using a luminometer.

Data Analysis: The IC50 values are calculated by determining the concentration of the

compound that causes a 50% reduction in the chemiluminescence signal compared to the

control.

COX-2 Inhibitor Screening Assay (Fluorometric): This assay is based on the fluorometric

detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.[8][9]

Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), a fluorescent

probe, and a suitable assay buffer.[8]

Assay Procedure:

The test inhibitor is added to the wells of a 96-well plate.
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A reaction mix containing COX-2 enzyme and the fluorescent probe is added to each well.

The reaction is initiated by the addition of arachidonic acid.

Measurement: The fluorescence (Ex/Em = 535/587 nm) is measured kinetically.[8][9] The

rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

Data Analysis: The percent inhibition is calculated by comparing the reaction rates in the

presence and absence of the inhibitor. The IC50 value is then determined.
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Caption: Key structural modifications influencing the anti-inflammatory activity of isonicotinates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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